

Misidentification of LEI-101's Target: A Clarification on Its Mechanism of Action

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Compound of Interest

Compound Name: *LEI-101*

Cat. No.: *B2972837*

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A comprehensive review of scientific literature reveals a critical mischaracterization of the investigational compound **LEI-101**. Contrary to the premise of assessing its specificity as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, publicly available data conclusively identify **LEI-101** as a selective cannabinoid CB2 receptor agonist, which does not inhibit FAAH. Therefore, a direct comparison of **LEI-101** with other FAAH inhibitors is not scientifically valid.

This guide clarifies the correct mechanism of action for **LEI-101** and provides context for its therapeutic potential based on its actual molecular target.

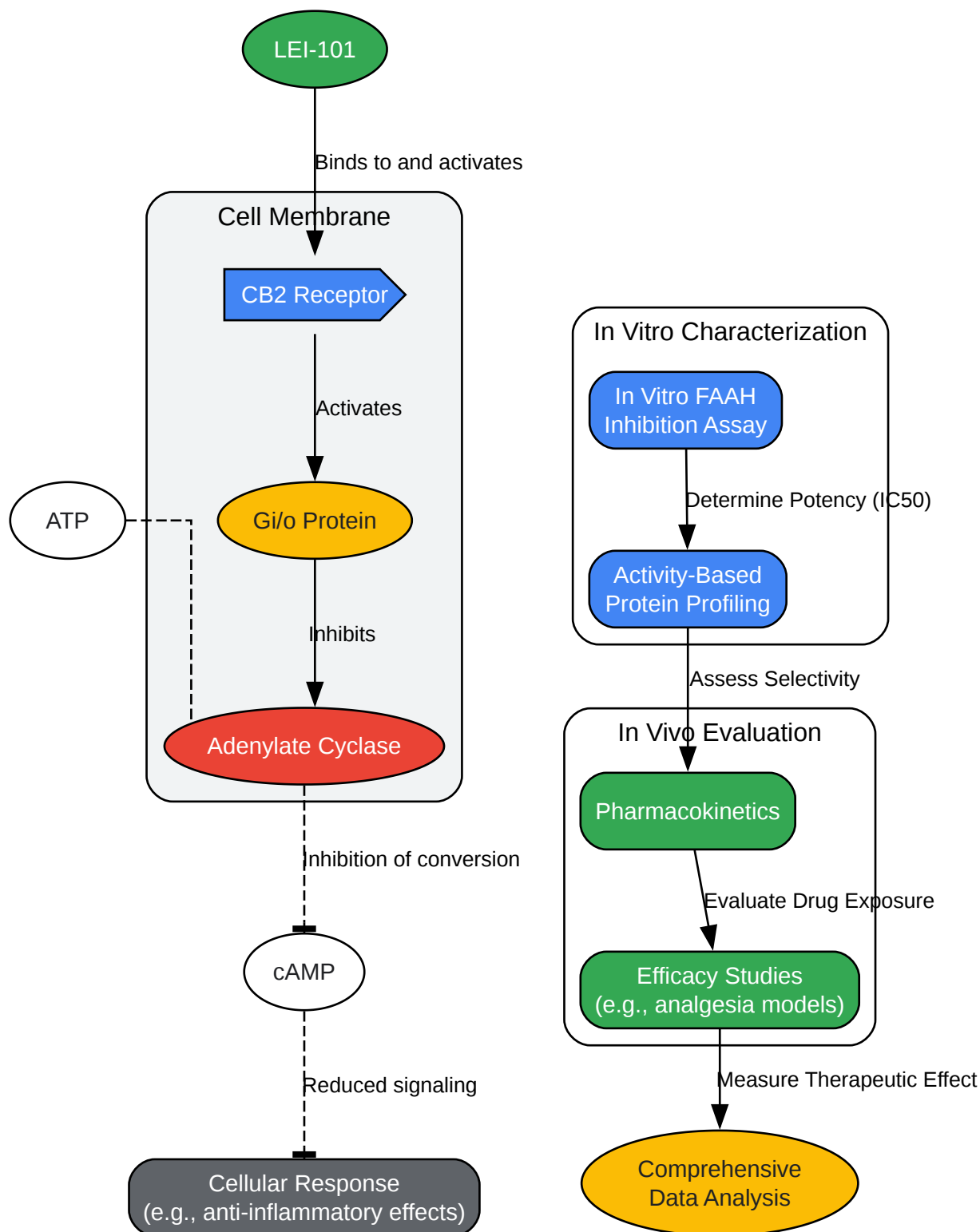
LEI-101: A Selective CB2 Receptor Agonist

LEI-101 is an orally available and peripherally restricted agonist of the cannabinoid CB2 receptor. Its selectivity for the CB2 receptor over the CB1 receptor is a key feature, with binding assays indicating a 100-fold greater affinity for CB2[1]. Crucially, studies have demonstrated that **LEI-101** does not inhibit endocannabinoid hydrolases, including FAAH[2]. In fact, one report explicitly states that it does not inhibit fatty acid amide hydrolase (FAAH)[3]. Another study confirmed that in an activity-based protein profiling assay for serine hydrolases, **LEI-101** showed no off-target activity, which would include FAAH[2].

This distinction is fundamental, as FAAH inhibitors and CB2 agonists represent two different strategies for modulating the endocannabinoid system.

Signaling Pathway of LEI-101 (as a CB2 Agonist)

The diagram below illustrates the signaling pathway initiated by **LEI-101** as a CB2 receptor agonist, which is distinct from the pathway affected by FAAH inhibition.



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References

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